N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034517-72-9
VCID: VC7650210
InChI: InChI=1S/C12H14N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h1-2,7-9H,3-6H2,(H,14,17)
SMILES: C1CN(CCC1NC(=O)C2=CC=CO2)C3=NSN=C3
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide

CAS No.: 2034517-72-9

Cat. No.: VC7650210

Molecular Formula: C12H14N4O2S

Molecular Weight: 278.33

* For research use only. Not for human or veterinary use.

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide - 2034517-72-9

Specification

CAS No. 2034517-72-9
Molecular Formula C12H14N4O2S
Molecular Weight 278.33
IUPAC Name N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide
Standard InChI InChI=1S/C12H14N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h1-2,7-9H,3-6H2,(H,14,17)
Standard InChI Key QWNDRTGOSNEWGX-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)C2=CC=CO2)C3=NSN=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide (C₁₂H₁₄N₄O₂S) features a piperidine ring substituted at the 1-position with a 1,2,5-thiadiazole moiety and at the 4-position with a furan-2-carboxamide group . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₂S
Molecular Weight278.33 g/mol
CAS Number2034303-93-8
Hydrogen Bond Donors2 (amide NH, piperidine NH)
Hydrogen Bond Acceptors5 (thiadiazole N, furan O, amide O)

The thiadiazole ring contributes to planar rigidity, while the piperidine and furan groups introduce conformational flexibility. This balance may enhance binding to biological targets such as G protein-coupled receptors (GPCRs) or ion channels .

Structural Analogues and Functional Implications

The compound shares structural motifs with fentanyl derivatives like furanylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) , though critical differences exist:

  • Thiadiazole vs. Phenyl Group: The 1,2,5-thiadiazole replaces the phenyl group in furanylfentanyl, reducing lipophilicity (clogP ≈ 1.8 vs. 3.5) and potentially altering blood-brain barrier permeability.

  • Amide Orientation: The furan-2-carboxamide is retained, preserving hydrogen-bonding capacity at the receptor interface .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide likely proceeds via modular assembly:

  • Piperidine Functionalization: Introduction of the 1,2,5-thiadiazole at the 1-position.

  • Amide Coupling: Attachment of furan-2-carboxylic acid to the 4-amino group of the piperidine.

Thiadiazole Formation

1,2,5-Thiadiazoles are typically synthesized via cyclization of dithiocarbazates or oxidative coupling of thioamides . For example, reacting 3-aminopiperidine with sulfur monochloride (S₂Cl₂) in dichloromethane yields the thiadiazole-piperidine intermediate :

3-Aminopiperidine+S2Cl21-(1,2,5-thiadiazol-3-yl)piperidine+HCl\text{3-Aminopiperidine} + \text{S}_2\text{Cl}_2 \rightarrow \text{1-(1,2,5-thiadiazol-3-yl)piperidine} + \text{HCl}

Amide Bond Formation

The final step involves coupling 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with furan-2-carbonyl chloride using a coupling agent like HATU or EDCI :

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine+Furan-2-carbonyl chlorideTarget Compound+HCl\text{1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine} + \text{Furan-2-carbonyl chloride} \rightarrow \text{Target Compound} + \text{HCl}

Purification and Yield Optimization

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard methods. Reported yields for analogous compounds range from 65–85% .

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3260–3100: N–H stretching (amide, piperidine).

  • 1675: C=O stretching (amide I band).

  • 1540: N–H bending (amide II band).

  • 1240: C–N stretching (thiadiazole).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 7.85 (s, 1H, thiadiazole H).

    • δ 7.50 (d, J = 3.6 Hz, 1H, furan H-5).

    • δ 6.70 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4).

    • δ 4.20 (m, 1H, piperidine H-4).

  • ¹³C NMR (75 MHz, DMSO-d₆):

    • δ 165.2 (amide C=O).

    • δ 152.1 (thiadiazole C-3).

    • δ 142.5 (furan C-2).

Mass Spectrometry

  • ESI-MS (m/z): 279.1 [M+H]⁺ (calc. 278.33).

  • Fragmentation pattern: Loss of furan (95 Da) and thiadiazole (87 Da) moieties .

Applications and Future Research Directions

Medicinal Chemistry

  • Analgesics: Structural optimization for σ receptor affinity.

  • Antidepressants: MAO-B inhibition for Parkinson’s disease.

Material Science

  • Ligands for Metal Complexes: Thiadiazole N and S atoms coordinate to Cu(II) or Fe(III).

Recommended Studies

  • In Vitro Screening: Dose-response assays for CNS targets.

  • Molecular Dynamics: Docking studies with σ-1 receptors (PDB: 5HK1).

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